

# An In-depth Technical Guide to IRDye 800CW for Protein Labeling

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IRDye 800CW, a near-infrared (NIR) fluorescent dye, and its application in protein labeling. The unique properties of IRDye 800CW, including its high water solubility and low non-specific binding, make it an exceptional tool for a variety of sensitive applications, from western blotting to in vivo imaging.[1] This document details the chemical properties of different IRDye 800CW derivatives, provides step-by-step experimental protocols, and illustrates relevant biological and experimental workflows.

## **Core Concepts: Understanding IRDye 800CW Chemistry**

IRDye 800CW is a heptamethine cyanine dye characterized by its four sulfonate groups, which confer high water solubility and reduce aggregation in aqueous solutions.[1][2] Its fluorescence in the near-infrared spectrum (excitation ~774 nm, emission ~789 nm) is particularly advantageous for biological applications due to minimal autofluorescence from tissues and other biological components, leading to high signal-to-noise ratios.[2][3][4] While the most common and direct methods for protein labeling utilize the amine-reactive NHS ester or thiol-reactive maleimide forms of the dye, it is also possible to label proteins using the carboxylic acid form through in-situ activation.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the different forms of IRDye 800CW used in protein labeling.



Table 1: Physicochemical Properties of IRDye 800CW Derivatives

Property	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW Carboxylic Acid
Molecular Weight ( g/mol)	1166.20[5]	1247.4	1091.10
Chemical Formula	C50H54N3Na3O17S4[5]	C54H58N4Na4O17S4	C46H50N2Na4O15S4
Reactive Group	N-hydroxysuccinimide ester	Maleimide	Carboxylic acid
Target Functional Group	Primary and secondary amines (e.g., lysine)[5]	Sulfhydryl groups (e.g., cysteine)	Activated for reaction with primary amines
Purity	≥80% (HPLC)	Not specified	Not specified
Storage	Store at -20°C, protected from light and moisture.[6]	Store at -20°C, protected from light.	Store at -20°C, protected from light.

Table 2: Spectroscopic Properties of IRDye 800CW

Solvent	Excitation Maxima (nm)	Emission Maxima (nm)	Molar Absorptivity (L mol <sup>-1</sup> cm <sup>-1</sup> )
Methanol	778	794	300,000[6]
PBS	774	789	240,000[6]
1:1 PBS:Methanol	777	791	270,000[6]

Table 3: Recommended Reaction Conditions for Protein Labeling



Parameter	IRDye 800CW NHS Ester	IRDye 800CW Maleimide	IRDye 800CW Carboxylic Acid (with EDC/NHS)
рН	8.5[6]	6.5 - 7.5[7]	4.5 - 7.2 (for activation and conjugation)
Reaction Time	2 hours at 20°C[6]	2 hours at room temperature or 16-18 hours at 4°C[7]	15 min - 2 hours for activation, 2 hours to overnight for conjugation
Dye:Protein Molar Ratio	1:1 to 2:1 for IgG (~160 kDa)	10-15 fold molar excess of dye over protein	Variable, requires optimization
Purification Method	Spin/desalting columns, dialysis, HPLC[6]	Spin/desalting columns, dialysis, HPLC[7]	Spin/desalting columns, dialysis, HPLC

## **Experimental Protocols**

# Protein Labeling with IRDye 800CW Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylate form of IRDye 800CW to create an amine-reactive sulfo-NHS ester, which then conjugates to primary amines on the target protein.

#### Materials:

- IRDye 800CW Carboxylic Acid
- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)



- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Zeba<sup>™</sup> Desalting Spin Columns)

#### Procedure:

- · Prepare Reagents:
  - Dissolve the protein in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.
  - Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
  - Dissolve IRDye 800CW Carboxylic Acid in DMSO or an aqueous buffer.
- Activate IRDye 800CW Carboxylic Acid:
  - In a microcentrifuge tube, mix IRDye 800CW Carboxylic Acid with a molar excess of EDC and Sulfo-NHS in the Activation Buffer.
  - Incubate the reaction for 15-30 minutes at room temperature.
- Conjugate to Protein:
  - Add the activated dye solution to the protein solution.
  - Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- · Quench the Reaction:
  - Add the quenching solution to the reaction mixture to stop the labeling reaction by consuming any unreacted dye.
  - Incubate for 15-30 minutes at room temperature.
- Purify the Labeled Protein:



- Remove unconjugated dye and other reaction components using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

## Protein Labeling with IRDye 800CW NHS Ester

This is a more direct method for labeling primary amines on proteins.

#### Materials:

- IRDye 800CW NHS Ester
- Protein to be labeled (in an azide-free phosphate buffer, pH 8.5)[6]
- DMSO or water for dissolving the dye
- · Purification column

#### Procedure:

- Prepare Reagents:
  - Dissolve the protein in an azide-free phosphate buffer at pH 8.5.[6]
  - Dissolve the IRDye 800CW NHS Ester in DMSO or water to a concentration of 10-20 mg/mL immediately before use.[6]
- Labeling Reaction:
  - Add the dissolved dye to the protein solution. For a 1 mg/mL lgG solution, a dye/protein ratio of 1:1 to 2:1 is recommended.[6]
  - Incubate the reaction for 2 hours at 20°C, protected from light.[6]
- Purification:



Purify the labeled conjugate using a spin/desalting column or extensive dialysis.

## **Application Protocol: Fluorescent Western Blotting**

This protocol outlines the use of an IRDye 800CW-labeled secondary antibody for western blot detection.

#### Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)
- Primary antibody
- IRDye 800CW-conjugated secondary antibody
- Wash buffer (e.g., TBS with 0.1% Tween-20, TBST)

#### Procedure:

- Blocking:
  - Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
  - Dilute the primary antibody in the blocking buffer.
  - Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
- Washing:
  - Wash the membrane three times for 5 minutes each with TBST.
- Secondary Antibody Incubation:

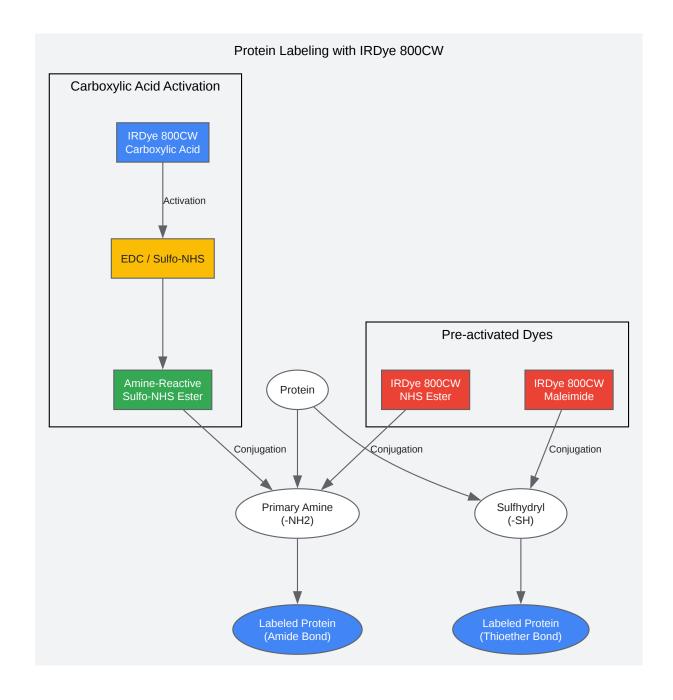


- Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (a starting dilution of 1:20,000 is recommended).[8]
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
  - Wash the membrane three times for 5 minutes each with TBST, followed by a final rinse with TBS to remove residual detergent.
- Imaging:
  - Image the blot on a near-infrared imaging system (e.g., LI-COR Odyssey).

## **Visualizations**

**Diagram 1: Protein Labeling Chemistry** 





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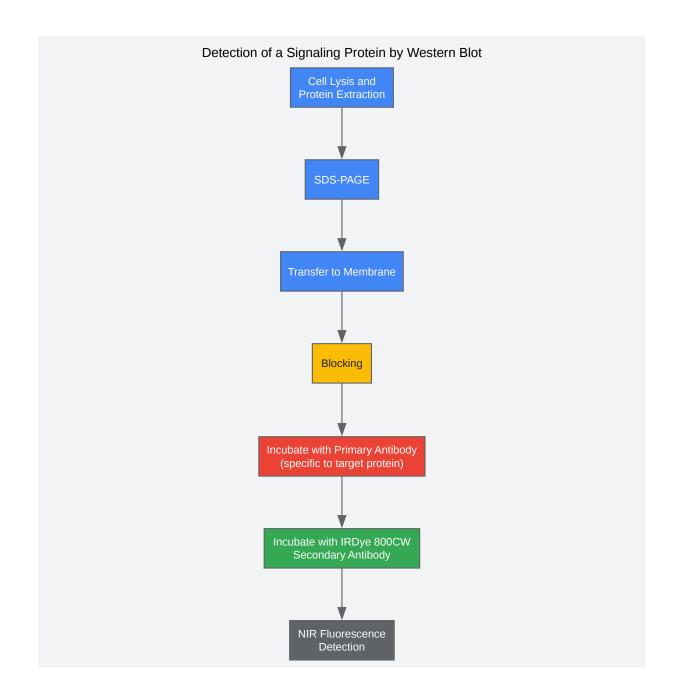
Caption: Overview of IRDye 800CW protein labeling strategies.

## **Diagram 2: Experimental Workflow for In Vivo Imaging**









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